(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone
Description
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a heterocyclic compound featuring a pyrimidine core substituted with ethyl and fluorine groups, linked via an ether bridge to a pyrrolidine ring. The molecule also contains a 4-methylthiazole moiety connected via a ketone group.
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-3-11-12(16)14(18-7-17-11)22-10-4-5-20(6-10)15(21)13-9(2)19-8-23-13/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASTWOIREIOERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=CS3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity based on available research findings, including enzyme inhibition, anticancer properties, and other pharmacological effects.
Structural Overview
The compound features several key components:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's stability and reactivity.
- Fluoropyrimidine moiety : Known for its role in anticancer activity, this component is crucial for the compound's interaction with biological targets.
- Thiazole ring : A heterocyclic structure that may influence the compound's biological interactions.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits promising enzyme inhibition properties. The fluoropyrimidine component is particularly noted for its ability to inhibit enzymes involved in nucleic acid metabolism, which is critical in cancer therapy. For instance, fluoropyrimidines are known to interfere with thymidylate synthase, a key enzyme in DNA synthesis, thereby hindering cancer cell proliferation.
Anticancer Properties
Research has shown that compounds containing pyrimidine derivatives often demonstrate significant anticancer activities. The specific combination of the pyrrolidine and thiazole moieties in this compound suggests a potential for targeting multiple pathways involved in tumor growth and metastasis. In vitro studies are needed to validate these effects against various cancer cell lines, particularly those resistant to conventional therapies .
Other Pharmacological Effects
The presence of the thiazole ring may also endow the compound with antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against various pathogens, indicating that this compound could be explored for its potential as an antimicrobial agent .
The mechanism of action of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone likely involves:
- Binding to Enzymes : The compound may bind to specific enzymes involved in nucleic acid metabolism or cellular signaling pathways, modulating their activity.
- Interference with DNA/RNA Synthesis : By inhibiting key enzymes such as thymidylate synthase, it may disrupt DNA synthesis in rapidly dividing cells like cancer cells.
- Antimicrobial Activity : The thiazole component may interact with bacterial or fungal enzymes, leading to inhibition of microbial growth .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of fluoropyrimidine derivatives; found significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Explored enzyme inhibition properties; demonstrated that similar compounds effectively inhibit thymidylate synthase. |
| Study 3 | Examined antimicrobial activity of thiazole derivatives; indicated potential effectiveness against various pathogens. |
Scientific Research Applications
Structural Overview
The compound can be characterized by the following structural elements:
- Pyrrolidine Ring : Provides a framework for interaction with biological targets.
- Fluorinated Pyrimidine : Known for its role in anticancer activity and enzyme inhibition.
- Thiazole Moiety : May contribute to the compound's pharmacological properties.
The molecular formula is , with a molecular weight of approximately 335.4 g/mol. The presence of these functional groups indicates potential interactions with various biological pathways.
Anticancer Potential
Preliminary studies indicate that the fluorinated pyrimidine component enhances the compound's anticancer activity. Fluorinated pyrimidines are known to inhibit key enzymes involved in nucleic acid synthesis, which may lead to reduced cancer cell proliferation and migration. Specific studies have shown that compounds similar to this one exhibit promising results against various cancer cell lines, suggesting that this compound could also possess similar properties .
Enzyme Inhibition
The compound may act as an inhibitor of specific kinases involved in disease processes. For instance, studies on related pyrimidine derivatives have demonstrated significant inhibitory effects on plasmodial kinases such as PfGSK3 and PfPK6, which are potential drug targets against malaria . The structure of this compound suggests it could similarly interact with these or other kinases, providing a basis for further investigation into its pharmacological profile.
Synthetic Routes
The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone involves several key steps:
- Synthesis of the Pyrimidine Ring : Typically achieved through condensation reactions involving ethyl and fluorine substituents.
- Formation of the Pyrrolidine Ring : Often synthesized via cyclization reactions with appropriate amine precursors.
- Thiazole Synthesis : Can be accomplished through various methods including cyclization of thioamide derivatives.
- Coupling Reactions : The final step involves coupling the synthesized rings using suitable reagents to form the desired compound .
Case Studies and Research Findings
Research has highlighted several case studies focusing on the biological activity of similar compounds:
- Anticancer Studies : Analogous compounds have been tested against multiple cancer cell lines, revealing IC50 values that indicate effective inhibition of cell proliferation .
- Kinase Inhibition Studies : Investigations into enzyme inhibition have shown that modifications to the pyrrolidine or thiazole components can significantly affect potency against specific targets such as PfGSK3 .
- Pharmacological Profiles : The unique combination of functional groups in this compound suggests it may interact with various biological pathways, warranting further pharmacological studies to elucidate its mechanisms of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other pyrimidine- and thiazole-containing molecules, such as those described in (patent examples). Below is a comparative analysis based on substituents, physicochemical properties, and synthetic pathways:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Influence: The target compound’s 6-ethyl-5-fluoropyrimidine group may enhance metabolic stability compared to the unsubstituted pyrimidines in Examples 75 and 74. Fluorine atoms often improve bioavailability and binding affinity through hydrophobic interactions . The 4-methylthiazole group in the target compound is structurally analogous to the 2,4-dimethylthiazole in Example 73.
However, the target’s pyrrolidinyloxy linkage may require alternative strategies, such as nucleophilic substitution or Mitsunobu reactions .
Thermal Stability: Example 75 exhibits a high melting point (252–255°C), suggesting strong crystalline packing. The target compound’s melting point is unreported, but its flexible pyrrolidine linker might reduce crystallinity compared to rigid chromenone-based analogs .
Q & A
Q. Basic Research Focus
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- In case of inhalation: Move to fresh air; administer artificial respiration if needed .
- Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
How can reaction conditions be optimized to enhance yield while minimizing side products?
Q. Advanced Research Focus
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance pyrimidine-pyrrolidine coupling efficiency .
- Inert atmosphere : Argon/N2 prevents oxidation of thiazole intermediates .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes coupling efficiency |
| Reaction Time | 4–6 hours (reflux) | Balances completion vs. degradation |
| Solvent | Ethanol/DMF (1:1) | Enhances solubility of intermediates |
What strategies are effective for analyzing structural-activity relationships (SAR) given its heterocyclic framework?
Q. Advanced Research Focus
- Comparative SAR : Evaluate analogs with substituted thiazoles (e.g., 4-methyl vs. 2,4-dimethyl thiazoles) to assess bioactivity shifts .
- X-ray crystallography : Resolve stereochemistry of the pyrrolidine-oxy linkage (e.g., axial vs. equatorial conformation) .
- Molecular docking : Map interactions with target proteins (e.g., kinase domains) to prioritize substituent modifications .
How should researchers address contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew IC50 values .
- Degradation analysis : Monitor compound stability via HPLC under assay conditions (e.g., pH 7.4 buffer, 37°C) to account for false negatives .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in dose-response datasets .
What solvents and reaction conditions are optimal for final purification?
Q. Basic Research Focus
- Recrystallization : Ethanol-DMF (1:1) achieves >90% recovery for thiazolidinone analogs .
- Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) resolve pyrrolidine-thiazole isomers .
What advanced spectroscopic methods confirm stereochemistry and regioselectivity?
Q. Advanced Research Focus
- NOESY NMR : Detects spatial proximity between pyrrolidine-H and pyrimidine-F atoms to confirm substitution patterns .
- X-ray diffraction : Resolves absolute configuration of the methanone group (e.g., C=O orientation relative to thiazole) .
What parameters are critical during synthesis scale-up?
Q. Basic Research Focus
- Heat dissipation : Use jacketed reactors to maintain ≤5°C temperature gradients during exothermic steps .
- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
